Cas no 1784898-86-7 (methyl 1H,4H,5H,6H,7H-pyrrolo2,3-cpyridine-2-carboxylate)

Methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-2-carboxylate is a heterocyclic ester compound featuring a fused pyrrolopyridine scaffold. This structure is of interest in medicinal chemistry due to its potential as a versatile intermediate for the synthesis of biologically active molecules. The ester functionality allows for further derivatization, while the saturated pyrrolopyridine core offers stability and conformational flexibility. Its rigid yet modifiable framework makes it suitable for applications in drug discovery, particularly in the development of kinase inhibitors or CNS-targeting agents. The compound's synthetic accessibility and compatibility with diverse reaction conditions enhance its utility in organic and pharmaceutical research.
methyl 1H,4H,5H,6H,7H-pyrrolo2,3-cpyridine-2-carboxylate structure
1784898-86-7 structure
Product Name:methyl 1H,4H,5H,6H,7H-pyrrolo2,3-cpyridine-2-carboxylate
CAS No:1784898-86-7
MF:C9H12N2O2
MW:180.203782081604
CID:5833495
PubChem ID:84657321
Update Time:2025-06-13

methyl 1H,4H,5H,6H,7H-pyrrolo2,3-cpyridine-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid, 4,5,6,7-tetrahydro-, methyl ester
    • methyl 1H,4H,5H,6H,7H-pyrrolo2,3-cpyridine-2-carboxylate
    • methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-2-carboxylate
    • 1784898-86-7
    • EN300-19517863
    • Inchi: 1S/C9H12N2O2/c1-13-9(12)7-4-6-2-3-10-5-8(6)11-7/h4,10-11H,2-3,5H2,1H3
    • InChI Key: IQFBNXJTWHAKNB-UHFFFAOYSA-N
    • SMILES: C1NCCC2C=C(C(OC)=O)NC1=2

Computed Properties

  • Exact Mass: 180.089877630g/mol
  • Monoisotopic Mass: 180.089877630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 54.1Ų

Experimental Properties

  • Density: 1.213±0.06 g/cm3(Predicted)
  • Boiling Point: 394.5±42.0 °C(Predicted)
  • pka: 15.94±0.20(Predicted)

methyl 1H,4H,5H,6H,7H-pyrrolo2,3-cpyridine-2-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-19517863-1g
methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-2-carboxylate
1784898-86-7
1g
$999.0 2023-09-17
Enamine
EN300-19517863-5g
methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-2-carboxylate
1784898-86-7
5g
$2900.0 2023-09-17
Enamine
EN300-19517863-10g
methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-2-carboxylate
1784898-86-7
10g
$4299.0 2023-09-17
Enamine
EN300-19517863-0.05g
methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-2-carboxylate
1784898-86-7
0.05g
$839.0 2023-09-17
Enamine
EN300-19517863-0.1g
methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-2-carboxylate
1784898-86-7
0.1g
$879.0 2023-09-17
Enamine
EN300-19517863-0.25g
methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-2-carboxylate
1784898-86-7
0.25g
$920.0 2023-09-17
Enamine
EN300-19517863-0.5g
methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-2-carboxylate
1784898-86-7
0.5g
$959.0 2023-09-17
Enamine
EN300-19517863-1.0g
methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-2-carboxylate
1784898-86-7
1g
$999.0 2023-05-24
Enamine
EN300-19517863-2.5g
methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-2-carboxylate
1784898-86-7
2.5g
$1959.0 2023-09-17
Enamine
EN300-19517863-5.0g
methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-2-carboxylate
1784898-86-7
5g
$2900.0 2023-05-24

Additional information on methyl 1H,4H,5H,6H,7H-pyrrolo2,3-cpyridine-2-carboxylate

Comprehensive Overview of Methyl 1H,4H,5H,6H,7H-Pyrrolo[2,3-c]Pyridine-2-Carboxylate (CAS No. 1784898-86-7)

Methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS No. 1784898-86-7) is a heterocyclic compound gaining significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This pyrrolopyridine derivative features a fused bicyclic system, combining pyrrole and pyridine rings, which is a key scaffold in drug discovery. Researchers are increasingly exploring its potential as a bioactive intermediate for designing novel therapeutics targeting neurological disorders and metabolic diseases.

The compound's methyl ester group enhances its solubility and reactivity, making it valuable for medicinal chemistry applications. Recent studies highlight its role in developing kinase inhibitors and GPCR modulators, addressing trending topics like precision medicine and personalized therapies. With the growing demand for small molecule drugs, 1784898-86-7 has emerged as a candidate for optimizing drug-like properties such as bioavailability and metabolic stability.

In synthetic chemistry, methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-2-carboxylate serves as a versatile building block for constructing complex molecules. Its fused heterocyclic core allows diverse functionalization, aligning with current interests in green chemistry and atom-efficient synthesis. Industry reports indicate rising searches for "sustainable heterocyclic synthesis" and "scalable pyrrolopyridine derivatives," reflecting its relevance in modern R&D.

Analytical characterization of CAS No. 1784898-86-7 typically involves HPLC purity analysis, NMR spectroscopy, and mass spectrometry—techniques frequently queried by chemists in online forums. The compound's stability under various pH conditions (pH-dependent degradation studies) is another hot topic, particularly for formulation scientists developing oral dosage forms.

Emerging applications include its use in fluorescence probes for cellular imaging, tapping into the booming bioimaging reagents market. Patent analyses reveal growing IP activity around pyrrolopyridine-based compounds, with queries like "pyrrolopyridine patents 2023" trending in academic databases. This underscores its commercial potential beyond traditional pharma sectors.

From a regulatory perspective, proper handling of 1784898-86-7 requires standard laboratory safety protocols, though it doesn't fall under restricted categories. Environmental fate studies (biodegradation pathways) are becoming crucial for compliance with evolving green chemistry regulations—a frequent search term among EHS professionals.

Future research directions may explore its crystal engineering potential for cocrystals or salts, addressing solubility challenges—a persistent pain point in drug development forums. The compound's hydrogen bonding capacity makes it interesting for supramolecular chemistry applications, another area witnessing increased scholarly attention.

Recommended suppliers
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司